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Compound of Interest

Compound Name: Boc-N-Me-Met-OH

Cat. No.: B3149298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-N-methyl-L-
methionine (Boc-N-Me-Met-OH), a crucial building block for the synthesis of N-methylated
peptides. N-methylation is a key chemical modification in peptide drug design, offering a
strategic approach to enhance the therapeutic properties of peptide candidates. This document
outlines the physicochemical properties of Boc-N-Me-Met-OH, detailed experimental protocols
for its application in solid-phase peptide synthesis (SPPS), and discusses the biological
implications of incorporating N-methyl-methionine into peptide structures.

Core Compound Data

Quantitative data for Boc-N-Me-Met-OH is summarized in the table below for easy reference.

Parameter Value

CAS Number 66959-86-2[1]
Molecular Formula C11H21NO4S
Molecular Weight 263.35 g/mol

Boc-N-methyl-L-methionine, N-(tert-
Synonyms -
Butoxycarbonyl)-N-methyl-L-methionine
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The Significance of N-Methylation in Peptide Drug
Discovery

N-methylation, the substitution of an amide proton with a methyl group in the peptide
backbone, is a powerful tool for optimizing peptide-based therapeutics. This seemingly minor
modification can profoundly influence a peptide's conformational flexibility and its susceptibility
to enzymatic degradation.

The introduction of an N-methyl group can:

e Enhance Metabolic Stability: By sterically hindering the access of proteases, N-methylation
can significantly increase the in vivo half-life of a peptide.[2]

o Improve Oral Bioavailability: Increased lipophilicity and resistance to degradation can lead to
improved absorption after oral administration, a major goal in peptide drug development.[3]

[4]

» Modulate Bioactivity: The conformational constraints imposed by N-methylation can lock a
peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its
target receptor.[3][5]

 Increase Cell Permeability: The reduction in hydrogen bonding capacity can facilitate the
passage of cyclic peptides across cell membranes.[4]

The incorporation of N-methylated amino acids, such as N-methyl-methionine, is therefore a
critical strategy in the development of novel peptide drugs with improved pharmacokinetic and
pharmacodynamic profiles.[5][6]

Experimental Protocols: Solid-Phase Peptide
Synthesis (SPPS) with Boc-N-Me-Met-OH
The following section details a general protocol for the incorporation of Boc-N-Me-Met-OH into

a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Materials and Reagents

¢ Boc-N-Me-Met-OH
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o Appropriate solid support resin (e.g., Merrifield or PAM resin)

e Other Boc-protected amino acids

e Coupling reagents (e.g., HATU, PyBOP/HOALU)[7]

» Diisopropylethylamine (DIEA)

» Trifluoroacetic acid (TFA)

¢ Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

 Piperidine (for Fmoc removal if using a mixed Boc/Fmoc strategy)

o Cleavage cocktail (e.g., HF or TFMSA based)

Scavengers (e.g., dithioethane for methionine-containing peptides)

General SPPS Cycle for Incorporating Boc-N-Me-Met-OH

The synthesis of peptides containing N-methylated amino acids can be challenging due to the
steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling
reactions.[7] The use of more potent coupling reagents is often necessary.[7]

Workflow Diagram:
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Caption: General workflow for Boc-SPPS.
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Step-by-Step Protocol:

Resin Preparation: Swell the chosen solid-phase resin in DMF for at least 1 hour.

e Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the
resin by treating with a solution of 50% TFA in DCM for approximately 20-30 minutes.

e Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and
the cleaved Boc groups.

o Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a
solution of 5-10% DIEA in DMF.

e Washing: Wash the resin again with DMF and DCM to remove excess base.
e Coupling of Boc-N-Me-Met-OH:

o Dissolve Boc-N-Me-Met-OH (typically 3-4 equivalents relative to the resin substitution)
and a suitable coupling reagent such as HATU or a combination of PyBOP and HOAt in
DMF.[7]

o Add DIEA to the activation mixture.

o Add the activated amino acid solution to the resin and allow the coupling reaction to
proceed for 1-4 hours. The reaction progress can be monitored using a colorimetric test
such as the Kaiser test (note: N-methylated amines do not give a positive result) or by
taking a small sample of the resin for cleavage and LC-MS analysis.

e Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to
remove any unreacted reagents and byproducts.

o Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide
chain.

e Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave
the peptide from the resin and remove the side-chain protecting groups using a strong acid
such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The
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cleavage cocktail should contain appropriate scavengers, such as dithioethane, to prevent
side reactions with the methionine residue.

 Purification and Analysis: The crude peptide is then precipitated, lyophilized, and purified,
typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final
product is characterized by mass spectrometry and HPLC analysis.

Signaling Pathways and Biological Context

While specific signaling pathways directly modulated by peptides containing N-methyl-
methionine are not extensively documented in publicly available literature, the incorporation of
N-methylated amino acids, in general, is a strategy employed to enhance the interaction of
peptides with their biological targets. The conformational rigidity imparted by N-methylation can
lead to higher receptor affinity and selectivity.

The biological effects of N-methylated peptides are diverse and depend on the parent peptide
sequence. For example, N-methylation has been shown to be crucial for the
immunosuppressive activity of cyclosporin A and has been used to develop potent and
selective analogs of somatostatin and other bioactive peptides.[4] The rationale for using Boc-
N-Me-Met-OH in peptide synthesis is often to probe structure-activity relationships and to
improve the drug-like properties of a peptide lead.

Logical Relationship Diagram:
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Caption: Role in drug discovery.

Conclusion
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Boc-N-Me-Met-OH is a valuable reagent for medicinal chemists and peptide scientists seeking
to enhance the therapeutic potential of peptide-based drugs. The strategic incorporation of N-
methyl-methionine can overcome some of the inherent limitations of natural peptides, such as
poor metabolic stability and low oral bioavailability. The protocols and information provided in
this guide are intended to support researchers in the effective utilization of this important
building block in their drug discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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